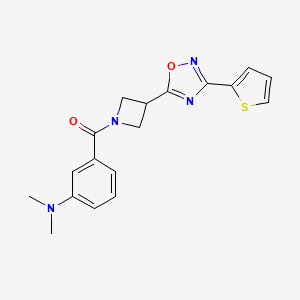

(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-21(2)14-6-3-5-12(9-14)18(23)22-10-13(11-22)17-19-16(20-24-17)15-7-4-8-25-15/h3-9,13H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCXNWHBFCHARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Incorporation of the thiophene ring: : Typically involves a coupling reaction between the oxadiazole and thiophene derivatives.

Formation of the azetidine ring: : This is usually done via azetidine ring-forming reactions, often using catalysts to facilitate the process.

Introduction of the dimethylamino group: : This step often involves a substitution reaction to add the dimethylamino functionality to the phenyl ring.

Industrial Production Methods

For industrial-scale production, the process needs to be optimized for yield and purity. This often involves:

Optimization of reaction conditions: : Temperature, pressure, and solvent choices are critical.

Use of catalytic systems: : Catalysts can significantly increase the efficiency of the synthesis.

Purification steps: : Techniques such as crystallization, distillation, and chromatography are used to ensure product purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : In DMSO with K₂CO₃ at 120°C, azetidine derivatives react with nucleophiles like piperidine to form substituted products .

-

Ring-opening : Acidic conditions (e.g., HCl) can protonate the azetidine nitrogen, enabling ring-opening via nucleophilic attack at the β-carbon.

Table 1: Azetidine Ring Reactions

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Amine substitution | DMSO, K₂CO₃, 120°C | Formation of piperidine derivatives | |

| Acid-mediated cleavage | HCl, H₂O, 25°C | Ring-opening to linear amines |

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene moiety participates in electrophilic substitutions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the α-position of thiophene .

-

Sulfonation : SO₃ in H₂SO₄ yields thiophene sulfonic acids .

Key Data :

Thiophene Oxidation

Thiophene oxidizes to form sulfones or sulfoxides:

Oxadiazole Stability

The 1,2,4-oxadiazole ring is resistant to mild oxidation but degrades under strong oxidants (e.g., KMnO₄) .

Table 2: Oxidative Reactions

| Substrate | Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|---|

| Thiophene | 30% H₂O₂ | CH₃COOH, 60°C | Thiophene sulfone | |

| Oxadiazole | KMnO₄ | H₂O, 100°C | Carboxylic acid |

Reductive Cleavage of the Oxadiazole Ring

The oxadiazole ring undergoes reductive cleavage:

-

Catalytic Hydrogenation : Pd/C in H₂ reduces the oxadiazole to an amidine derivative .

-

Electrochemical Reduction : Cyclic voltammetry shows reduction peaks at −500 mV (nitro groups) and −1,400 mV (heterocyclic cores) .

Mechanistic Insight :

Reduction likely proceeds via electron transfer to the oxadiazole’s N–O bond, forming intermediates that rearrange to open the ring .

Functionalization of the Dimethylamino Group

The dimethylamino group participates in:

-

Quaternization : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Demethylation : Strong acids (e.g., HBr/AcOH) remove methyl groups, yielding primary amines.

Example Reaction :

-

Yield: >80% in DMF at 50°C.

Cross-Coupling Reactions

While the compound lacks halogens, modified derivatives with bromine (e.g., at the phenyl ring) could undergo:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of compounds containing oxadiazole and thiophene moieties. For instance, derivatives similar to the compound have shown significant activity against various Gram-positive and Gram-negative bacteria. A study indicated that synthesized oxadiazole derivatives exhibited better activity against Gram-positive species such as Bacillus cereus and Bacillus thuringiensis compared to Gram-negative bacteria .

Anticancer Activity

The anticancer potential of compounds with similar structures has been extensively studied. Research has demonstrated that certain oxadiazole derivatives possess cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Study on Oxadiazole Derivatives

A comprehensive study synthesized a series of 3,5-disubstituted oxadiazole derivatives and evaluated their antimicrobial and cytotoxic properties. The results indicated that modifications on the oxadiazole ring significantly influenced their biological activity, highlighting the importance of structural variations in drug design .

| Compound | Activity Against Gram-positive | Activity Against Cancer Cell Lines |

|---|---|---|

| Compound A | High (Bacillus species) | Moderate (MCF7) |

| Compound B | Moderate | High (HCT116) |

| Compound C | Low | Low |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific biological targets. For example, docking simulations revealed that certain derivatives bind effectively to enzymes involved in tumor progression, suggesting a potential mechanism for their anticancer effects .

Mechanism of Action

The mechanism of action depends on the context of its use. In pharmacological applications:

Molecular Targets: : It may interact with enzymes, receptors, or ion channels.

Pathways: : It could modulate signaling pathways, affect gene expression, or alter cellular metabolism.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Replacements

The following table summarizes key structural differences and similarities between the target compound and analogs discussed in the evidence:

Key Observations:

Heterocyclic Core Flexibility: The azetidine-1,2,4-oxadiazole core in the target compound is distinct from triazole or thiadiazole systems in analogs. The smaller azetidine ring may confer higher metabolic stability but reduced solubility compared to 5- or 6-membered rings .

Substituent Effects: The thiophen-2-yl group in the target compound parallels sulfur-containing heterocycles in and , which enhance lipophilicity and membrane permeability.

Pharmacological Potential (Inferred from Analogs)

- Anticancer Activity : Triazole-thiones () and thiazolones () show cytotoxicity via topoisomerase inhibition. The target compound’s oxadiazole may similarly intercalate DNA or inhibit kinases .

- Antimicrobial Properties : Thiadiazole-triazole hybrids () exhibit broad-spectrum activity against pathogens. The thiophene group in the target compound could enhance Gram-negative bacterial targeting via membrane disruption .

Biological Activity

The compound (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group, a thiophene moiety, and an oxadiazole ring, which contribute to its biological properties. The presence of these functional groups is crucial for the interaction with biological targets.

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4OS |

| Molecular Weight | 304.38 g/mol |

| CAS Number | Not available |

Research indicates that compounds similar to the one exhibit various biological activities, including:

- Antidepressant Effects : The dimethylamino group is often associated with antidepressant properties. Studies have shown that related compounds can act as monoamine oxidase (MAO) inhibitors, which are critical in the treatment of depression .

- Anticancer Activity : The oxadiazole ring is known to enhance the anticancer properties of compounds. Similar structures have demonstrated selective cytotoxicity against cancer cell lines .

- Anti-inflammatory Properties : Compounds containing thiophene rings have been reported to exhibit anti-inflammatory effects, which may be beneficial in treating conditions like arthritis .

Case Studies and Research Findings

- MAO Inhibition : A study on related thiadiazole derivatives showed significant MAO-A inhibitory activity, with some compounds achieving IC50 values as low as 0.060 μM. This suggests potential antidepressant activity for similar compounds .

- Cytotoxicity Testing : In vitro studies have demonstrated that compounds with similar structures possess cytotoxic effects against various tumorigenic cell lines, indicating their potential as anticancer agents .

- SAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications to the thiophene and oxadiazole moieties can significantly influence biological activity, guiding future drug design efforts .

Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| MAO Inhibition | Thiadiazole derivatives | Significant inhibition (IC50 < 0.1 μM) |

| Anticancer Activity | Oxadiazole analogs | Cytotoxicity against cancer cell lines |

| Anti-inflammatory | Thiophene derivatives | Reduced inflammation in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.